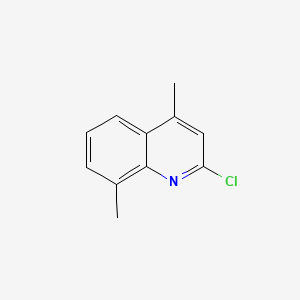

2-Chloro-4,8-dimethylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKXMKQZURGJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959934 | |

| Record name | 2-Chloro-4,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3913-17-5 | |

| Record name | 3913-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloro-4,8-dimethylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a robust synthetic protocol, details expected characterization data, and presents visual workflows to aid in laboratory practice.

Introduction

This compound is a substituted quinoline derivative with potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of a reactive chlorine atom at the 2-position, along with the methyl groups on the carbocyclic and heterocyclic rings, offers multiple sites for further chemical modification, making it a versatile intermediate for library synthesis and lead optimization in drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3913-17-5 | [1] |

| Molecular Formula | C₁₁H₁₀ClN | [1] |

| Molecular Weight | 191.66 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Purity | >98% (commercially available) | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the N-acetylation of 2,4-dimethylaniline, followed by a Vilsmeier-Haack cyclization reaction.

Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of N-(2,4-dimethylphenyl)acetamide

-

Materials: 2,4-dimethylaniline, acetic anhydride, glacial acetic acid, water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline in a minimal amount of glacial acetic acid.

-

Slowly add a slight molar excess (approximately 1.1 equivalents) of acetic anhydride to the stirred solution. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

-

After the initial exotherm subsides, heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.

-

Collect the precipitated white solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(2,4-dimethylphenyl)acetamide. Dry the product under vacuum.

-

Step 2: Synthesis of this compound

-

Materials: N-(2,4-dimethylphenyl)acetamide, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), crushed ice, sodium bicarbonate solution.

-

Procedure:

-

In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring, maintaining the temperature below 10°C. This forms the Vilsmeier reagent.

-

After the addition is complete, add N-(2,4-dimethylphenyl)acetamide portion-wise to the Vilsmeier reagent at a rate that maintains the reaction temperature below 20°C.

-

Once the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the final product.

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Spectroscopic Data

While publicly accessible spectra for this compound are limited, the following tables provide expected values based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C3) | 7.0 - 7.2 | Singlet |

| Aromatic-H (C5, C6, C7) | 7.3 - 7.8 | Multiplet |

| Methyl-H (C4) | 2.5 - 2.7 | Singlet |

| Methyl-H (C8) | 2.6 - 2.8 | Singlet |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C2 | 150 - 152 |

| C3 | 121 - 123 |

| C4 | 145 - 147 |

| C4a | 125 - 127 |

| C5 | 126 - 128 |

| C6 | 128 - 130 |

| C7 | 124 - 126 |

| C8 | 135 - 137 |

| C8a | 147 - 149 |

| C4-CH₃ | 18 - 20 |

| C8-CH₃ | 17 - 19 |

IR Spectroscopy (Expected Absorption Bands)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3050 - 3150 |

| C-H (methyl) | 2850 - 3000 |

| C=C, C=N (aromatic rings) | 1500 - 1650 |

| C-Cl | 700 - 800 |

Mass Spectrometry

| Ion | Expected m/z |

| [M]⁺ (³⁵Cl) | 191.05 |

| [M]⁺ (³⁷Cl) | 193.05 |

| [M-CH₃]⁺ | 176.03 |

| [M-Cl]⁺ | 156.08 |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

2,4-dimethylaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

The Vilsmeier-Haack reaction is exothermic and should be performed with adequate cooling and temperature control.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound via a two-step sequence involving N-acetylation and a Vilsmeier-Haack reaction. The provided characterization data, while based on predictions for spectroscopic analysis, offers a solid framework for the verification of the synthesized product. This versatile intermediate holds promise for the development of novel compounds in the fields of drug discovery and materials science.

References

Physical and chemical properties of 2-Chloro-4,8-dimethylquinoline

An In-depth Technical Guide to 2-Chloro-4,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed experimental protocols, key quantitative data, and visualizations of relevant biological pathways to support research and development activities.

Core Chemical and Physical Properties

This compound is a heterocyclic building block belonging to the quinoline family.[1] Its structure, featuring a chlorinated pyridine ring fused to a dimethylated benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications.[2]

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 3913-17-5 | [1][2] |

| Molecular Formula | C₁₁H₁₀ClN | [1][3] |

| Molecular Weight | 191.66 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(Cl)=NC2=C(C)C=CC=C12 | [2] |

| InChI | InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 | [2][3] |

| InChIKey | UAKXMKQZURGJKF-UHFFFAOYSA-N | [2][3] |

| Appearance | Yellow crystalline solid | [2] |

| Purity | Typically available at ≥96% or ≥98% | [1][4] |

Physical and Spectroscopic Data

| Property | Value | Unit | Source |

| Melting Point | 65-67 | °C | [5] |

| Boiling Point | 312 | °C | [5] |

| Density | 1.188 | g/cm³ | [5] |

| Flash Point | 171 | °C | [5] |

| Water Solubility | Slightly soluble | - | [2] |

| Exact Mass | 191.050177 | g/mol | [3] |

Experimental Protocols

Proposed Synthesis of this compound

The following protocol is a generalized procedure based on common organic chemistry transformations for similar quinoline structures.[6]

Reaction: Chlorination of 4,8-dimethylquinolin-2(1H)-one.

Materials:

-

4,8-dimethylquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 4,8-dimethylquinolin-2(1H)-one (1 equivalent).

-

Slowly add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. The reaction can be exothermic.

-

Heat the reaction mixture gently, for instance, on a water bath, for 1-3 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the mixture to cool to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

The crude product may precipitate as a solid. If so, collect it by filtration, wash with cold water, and dry.

-

If the product does not precipitate, perform a liquid-liquid extraction using a suitable organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[2][7][8] While specific studies on this compound are limited, related chloroquinoline structures have been investigated for their potential as therapeutic agents.

Relevance to PI3K/AKT/mTOR Signaling Pathway

A notable area of cancer research involves the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and controls cell proliferation, survival, and growth.[9] A synthetic derivative of a 2-chloro-quinoline, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its cytotoxic effects on colorectal cancer cells by modulating this very pathway.[9] This suggests that the 2-chloroquinoline scaffold could be a promising starting point for developing inhibitors that target this critical cancer-related pathway.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, a potential target for quinoline-based therapeutic agents.

Safety and Handling

Storage: this compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C.[2][5]

While specific GHS hazard classifications for this exact compound are not detailed in the search results, related dimethylquinolines are classified as harmful if swallowed, causing skin irritation, and causing serious eye damage.[10] Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound manufacturers and suppliers in india [chemicalbook.com]

- 6. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,8-Dimethylquinoline | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-4,8-dimethylquinoline CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 2-Chloro-4,8-dimethylquinoline CAS Number: 3913-17-5 Molecular Formula: C₁₁H₁₀ClN

Physicochemical and Spectral Data

| Property | Value | Reference |

| Molecular Weight | 191.66 g/mol | [1] |

| Purity | ≥98% | [1] |

Synthesis and Experimental Protocols

The synthesis of 2-chloro-substituted quinolines is often achieved through the Vilsmeier-Haack reaction. This reaction typically involves the cyclization of an appropriate N-arylacetamide in the presence of a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide).

General Synthetic Workflow for 2-Chloroquinolines via Vilsmeier-Haack Reaction

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloroquinolines.

Experimental Protocol: Vilsmeier-Haack Cyclization of N-Arylacetamides (General)

This protocol is a generalized procedure based on the synthesis of similar 2-chloro-3-formylquinolines and may require optimization for the synthesis of this compound.

-

Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF).

-

Reaction: The corresponding N-arylacetamide is added to the prepared Vilsmeier reagent. The reaction mixture is then heated, typically at temperatures ranging from 80-90°C.

-

Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as a saturated sodium acetate solution, to precipitate the crude product.[2]

-

Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Activities and Drug Development Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[3] While specific biological data for this compound is limited, related compounds have shown significant potential in several therapeutic areas.

Anticancer Activity

Numerous 2-chloroquinoline derivatives have been investigated for their anticancer properties.[3][4] Their mechanisms of action are often multifaceted and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

The following is a general protocol for assessing the in vitro anticancer activity of a compound.[5]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is then calculated.

Caption: Workflow for an in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity

The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[3] The biological activity of these compounds can be evaluated using various in vitro assays.

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under suitable conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound is a heterocyclic building block with potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively documented in publicly available literature, the known synthetic routes and biological activities of related quinoline derivatives provide a strong foundation for its further investigation as a potential therapeutic agent. The protocols outlined in this guide offer a starting point for the synthesis and evaluation of this and similar compounds.

References

- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scielo.br [scielo.br]

Spectroscopic Profile of 2-Chloro-4,8-dimethylquinoline: A Technical Guide

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is critical for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation patterns.

Data Presentation

The mass spectrum for 2-chloro-4,8-dimethylquinoline was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The key quantitative data is summarized below.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Exact Mass | 191.050177 g/mol |

| Key Mass Fragments (m/z) | 191 (M+), 156, 142, 128 |

Source: SpectraBase[1]

Experimental Protocol

A general protocol for the analysis of quinoline derivatives by GC-MS is as follows:

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as dichloromethane or methanol.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used for the analysis.[2]

-

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: An initial temperature of 90°C is held for 2 minutes, followed by a ramp to 260°C at a rate of 20°C/min, and held at 260°C for 3 minutes.[2]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

While specific experimental NMR data for this compound is not available, the following tables present predicted chemical shifts based on the analysis of related quinoline derivatives.[4][5][6] These predictions are valuable for identifying the key resonances of the target molecule.

Data Presentation

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.2 - 7.4 | s |

| H-5 | 7.6 - 7.8 | d |

| H-6 | 7.4 - 7.6 | t |

| H-7 | 7.3 - 7.5 | d |

| 4-CH₃ | 2.5 - 2.7 | s |

| 8-CH₃ | 2.6 - 2.8 | s |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 145 - 147 |

| C-4a | 128 - 130 |

| C-5 | 126 - 128 |

| C-6 | 125 - 127 |

| C-7 | 130 - 132 |

| C-8 | 136 - 138 |

| C-8a | 147 - 149 |

| 4-CH₃ | 18 - 20 |

| 8-CH₃ | 17 - 19 |

Experimental Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is outlined below.[4]

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.[4]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used.[4]

-

¹H NMR Spectrum Acquisition:

-

A standard single-pulse experiment is employed.

-

Key parameters to be optimized include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[4]

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable technique for identifying the functional groups present in a molecule.

Data Presentation

Although a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the functional groups present and data from similar compounds.[3][7]

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Methyl (CH₃) |

| 1600 - 1620 | C=N stretch | Quinoline ring |

| 1500 - 1580 | C=C stretch | Aromatic ring |

| 1370 - 1450 | C-H bend | Methyl (CH₃) |

| 750 - 850 | C-Cl stretch | Aryl chloride |

Experimental Protocol

A general protocol for obtaining an IR spectrum is as follows:

-

Sample Preparation:

-

Solid Samples: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Liquid Samples: A drop of the liquid can be placed between two salt (NaCl or KBr) plates.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample is placed in the spectrometer, and the sample spectrum is recorded.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[8]

-

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

Crystal Structure Analysis of 2-Chloro-4,8-dimethylquinoline: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystallographic analysis of 2-Chloro-4,8-dimethylquinoline. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) or other public repositories, this document offers a detailed framework based on the analysis of closely related analogues. By examining the crystallographic data and experimental protocols of similar structures, researchers can gain valuable insights into the probable molecular geometry, crystal packing, and analytical methodologies applicable to the target compound.

Comparative Crystallographic Data of Analogous Compounds

To infer the structural properties of this compound, the crystallographic data of two closely related compounds, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline and 4-Chloro-2,5-dimethylquinoline, are presented below. These tables summarize the key parameters from single-crystal X-ray diffraction studies, offering a basis for understanding the influence of substituent placement on the quinoline core.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂ClNO |

| Formula Weight | 221.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.4492 (12) |

| b (Å) | 4.6271 (2) |

| c (Å) | 14.3773 (7) |

| β (°) | 113.297 (7) |

| Volume (ų) | 1066.17 (10) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.33 |

| R[F² > 2σ(F²)] | 0.033 |

| wR(F²) | 0.094 |

Table 2: Crystal Data and Structure Refinement for 4-Chloro-2,5-dimethylquinoline [1][2]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀ClN |

| Formula Weight | 190.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9534 (9) |

| b (Å) | 13.0762 (14) |

| c (Å) | 10.4306 (11) |

| β (°) | 99.239 (8) |

| Volume (ų) | 936.09 (19) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.35 |

| R[F² > 2σ(F²)] | 0.050 |

| wR(F²) | 0.147 |

Generalized Experimental Protocols

The following sections outline generalized methodologies for the synthesis, crystallization, and crystal structure determination of this compound, adapted from established procedures for similar quinoline derivatives.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from 2,8-dimethylquinoline. A common and effective method involves the oxidation of the 4-position to a hydroxyl group, followed by chlorination.

-

Synthesis of 2,8-Dimethylquinolin-4-ol: A mixture of 2,8-dimethylquinoline and a suitable oxidizing agent in an appropriate solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

-

Chlorination of 2,8-Dimethylquinolin-4-ol: The synthesized 2,8-dimethylquinolin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base. The reaction mixture is heated, and after completion, it is carefully poured onto crushed ice. The resulting precipitate of this compound is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step.[3][4][5][6][7] The following methods are commonly employed for small organic molecules:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, chloroform, or ethyl acetate) at room temperature. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and promoting crystal growth.

-

Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 293 K or 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of this compound.

Biological Relevance and Signaling Pathways

Quinoline derivatives, including chloroquinolines, are known for their broad spectrum of biological activities, such as antimalarial, antibacterial, and anticancer properties.[8][9][10] The mechanism of action for their antibacterial effects often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12][13] These enzymes are crucial for DNA replication, transcription, and repair in bacteria.

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that are transiently cleaved by the enzymes.[13][14][15] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[13]

The following diagram illustrates the inhibitory action of quinolone derivatives on bacterial DNA gyrase.

References

- 1. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. How To [chem.rochester.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of action of quinolones against Escherichia coli DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on 2-Chloro-4,8-dimethylquinoline derivatives

An In-depth Technical Guide on 2-Chloro-4,8-dimethylquinoline Derivatives for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities.[1][2] This is due to its versatile and reactive nature, as well as its relatively low toxicity, making it a valuable building block in the creation of new drugs.[1] Derivatives of quinoline have shown a broad spectrum of pharmacological potential, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The this compound core, in particular, serves as a key intermediate for the synthesis of novel compounds with potentially enhanced biological efficacy. The chloro group at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The methyl groups at the 4- and 8-positions can influence the molecule's steric and electronic properties, which may affect its interaction with biological targets.[6] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common approach begins with the construction of the quinoline core, followed by chlorination and subsequent derivatization.

A general synthetic workflow for preparing derivatives of a substituted 2-chloroquinoline is depicted below. This often starts with the synthesis of a 4-hydroxyquinoline intermediate, which is then chlorinated to provide the reactive 2-chloroquinoline scaffold. This scaffold can then be further modified.

Experimental Protocol: Synthesis of 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline

A specific example of the synthesis of a 2-chloro-dimethylquinoline derivative involves the chlorination of a quinolin-2-ol precursor.[7]

Materials:

-

4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol

-

Thionyl chloride (SOCl₂)

Procedure:

-

A mixture of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol and thionyl chloride is heated at 60°C for 3 hours.[7]

-

After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.

-

The residue is then worked up to isolate the desired product, 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline.[7]

This 2-chloro derivative can then be reacted with various aromatic amines to generate a library of N-substituted-7,8-dimethylquinolin-2-amines.[7]

Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their antimicrobial and anticancer potential.

Antimicrobial and Antifungal Activity

Several novel derivatives of 7,8-dimethylquinolines have been synthesized and screened for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Salmonella typhosa.[7] The screening was performed using the ditch-plate technique at concentrations of 2 and 5 mg/ml in DMF.[7] While specific quantitative data for this compound derivatives from this study is not provided, it highlights the general antimicrobial potential of this class of compounds.

Anticancer Activity

The quinoline scaffold is a recognized "privileged structure" in drug discovery, known for its ability to interact with various biological targets implicated in cancer.[6] Derivatives of 7-chloroquinoline have been explored as potential anticancer agents, with their mechanism of action often linked to the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[6] The this compound scaffold represents a valuable starting point for synthesizing compound libraries for screening against different cancer cell lines.[6]

Antiviral Activity

Recent studies have explored 2-chloroquinoline-based compounds as potential dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases essential for viral replication.[8] While this research did not specifically use 4,8-dimethyl substituted derivatives, it demonstrates the potential for 2-chloroquinolines to be developed into antiviral agents. The 2-chloro group can act as a "warhead" for covalent modification of the cysteine residue in the enzyme's active site.[8]

The logical relationship for the derivatization of a chloroquinoline core to explore its biological activities can be visualized as follows:

Quantitative Data Summary

While specific quantitative data for this compound derivatives is limited in the provided search results, the following table summarizes illustrative data for related quinoline derivatives to provide a comparative context.

| Compound Class | Biological Activity | Target Organism/Cell Line | Measurement | Result | Reference |

| 2-chloroquinoline-based imines | Antiviral (SARS-CoV-2) | MPro and PLPro enzymes | Kᵢ | < 2 µM | [8] |

| Azetidinone derivative of 2-chloroquinoline | Antiviral (SARS-CoV-2) | MPro | IC₅₀ | 820 nM | [8] |

| Azetidinone derivative of 2-chloroquinoline | Antiviral (SARS-CoV-2) | PLPro | IC₅₀ | 350 nM | [8] |

| 7,8-dimethylquinoline derivatives | Antibacterial | Various bacteria | Ditch-plate technique | Moderate activity observed | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments cited in the literature for related compounds, which can be adapted for this compound derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a cancer cell line.[6]

Objective: To assess the cytotoxic effects of this compound derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Synthesized quinoline derivatives

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Multichannel pipette

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.[6]

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for another 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using suitable software.[6]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are not detailed in the provided search results, the general mechanisms of action for quinoline compounds can be inferred. For instance, quinolone antibiotics are known to inhibit bacterial DNA replication.[9] In cancer, quinoline derivatives often target protein kinases involved in cell proliferation and survival signaling pathways.[6]

This diagram illustrates a potential mechanism where a quinoline derivative inhibits the Epidermal Growth Factor Receptor (EGFR), a key protein kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[6][9]

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its amenability to chemical modification at the 2-position allows for the creation of diverse compound libraries with a wide range of potential biological activities, including antimicrobial, antifungal, and anticancer effects. While the currently available data specifically on this compound derivatives is somewhat limited, the broader research on substituted quinolines provides a strong rationale for their further investigation. Future work should focus on the synthesis and systematic biological evaluation of a broader range of derivatives of this core structure to fully elucidate their therapeutic potential and mechanisms of action.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Enduring Legacy of the Quinoline Core: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern, sustainable approaches. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

Historical Milestones in the Discovery and Application of Substituted Quinolines

The history of quinoline is intrinsically linked to the development of medicinal chemistry. The discovery of quinine, a quinoline alkaloid from the bark of the Cinchona tree, as the first effective treatment for malaria in the 17th century, sparked centuries of research into this heterocyclic system.

A pivotal moment in the history of synthetic quinolines was the discovery of nalidixic acid in 1962 by George Lesher and colleagues as a byproduct of chloroquine synthesis.[1][2] This marked the dawn of the quinolone antibiotics, a class of drugs that function by inhibiting bacterial DNA gyrase.[1] The subsequent development of fluoroquinolones, such as ciprofloxacin and levofloxacin, revolutionized the treatment of bacterial infections.

In the realm of antimalarial drugs, the synthetic 4-aminoquinoline chloroquine , discovered in 1934 by Hans Andersag, became a frontline treatment for malaria for many years. The emergence of chloroquine-resistant strains of Plasmodium falciparum spurred the development of other substituted quinolines, including mefloquine , which was developed by the United States Army in the 1970s.[3]

Foundational Syntheses of the Quinoline Core

The late 19th century saw the development of several named reactions that remain fundamental to the synthesis of the quinoline ring. These methods, born out of the burgeoning dye and pharmaceutical industries, offer diverse routes to a wide array of substituted quinolines.

The Skraup Synthesis (1880)

The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[4][5] The reaction is notoriously exothermic and requires careful control.[4]

Reaction Mechanism: The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael-type addition of the aniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-Chloro-4,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of 2-Chloro-4,8-dimethylquinoline. In the absence of direct experimental and computational studies on this specific molecule, this document leverages data from closely related analogs to present a representative analysis. The information herein is intended to serve as a foundational resource for researchers and scientists engaged in the study of quinoline derivatives for drug development and other applications.

Introduction to this compound

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities.[1] Their derivatives are widely investigated for their potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[1] this compound is a substituted quinoline that holds promise as a versatile building block in the synthesis of novel pharmaceutical and agrochemical compounds.[2] Understanding its structural, electronic, and reactive properties through theoretical and computational methods is crucial for designing new molecules with desired functionalities.

Computational Methodology

A robust computational workflow is essential for the in-silico investigation of this compound. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of molecules.[3] Molecular docking simulations are employed to predict the binding affinity and interaction of the molecule with biological targets.[4][5]

A typical computational workflow for analyzing this compound would involve the following steps:

Caption: A general workflow for the computational analysis of this compound.

Experimental Protocols

Software:

-

Quantum Chemical Calculations: Gaussian, ORCA, or similar software packages.

-

Molecular Docking: AutoDock, Schrödinger Maestro, or similar suites.[5]

-

Visualization: GaussView, Avogadro, PyMOL.

Density Functional Theory (DFT) Protocol:

-

Input Structure: The initial 3D structure of this compound is generated using a molecular builder.

-

Geometry Optimization: The structure is optimized to its lowest energy conformation. A common level of theory for such calculations on quinoline derivatives is the B3LYP functional with a 6-311G(d,p) basis set.[6]

-

Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MESP): The MESP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.[3]

-

Molecular Docking Protocol:

-

Target Preparation: A protein target of interest (e.g., an enzyme or receptor) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.

-

Docking Simulation: The ligand is docked into the active site of the prepared protein target using a suitable docking algorithm. The simulation generates multiple binding poses.

-

Binding Affinity Analysis: The binding energy (often expressed as a docking score) for each pose is calculated to predict the strength of the interaction.[6] The poses with the lowest binding energies are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation

While specific computational data for this compound is not available, the following tables present representative theoretical data based on studies of analogous chloro- and dimethyl-substituted quinolines.

Predicted Geometric Parameters

The following table summarizes predicted bond lengths and angles for the quinoline core, which are expected to be similar in this compound. These values are inferred from crystallographic data of related compounds.

| Parameter | Typical Value (Å or °) |

| C-C (aromatic) | 1.36 - 1.45 |

| C-N (in ring) | 1.32 - 1.38 |

| C-Cl | ~1.74 |

| C-C (methyl) | ~1.51 |

| C-N-C angle | ~117 - 118 |

| C-C-C (in ring) | ~118 - 122 |

Calculated Electronic Properties

The electronic properties of substituted quinolines are crucial for understanding their reactivity and potential biological activity. The HOMO and LUMO energies, and the resulting energy gap, are key quantum chemical descriptors.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Chloro-dimethyl-quinolines (representative) | -6.0 to -7.0 | -1.5 to -2.5 | 4.0 to 5.0 | [3][6] |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Synthesis of this compound

The synthesis of 2-chloro-substituted quinolines is often achieved through the Vilsmeier-Haack reaction.[7] While a specific protocol for this compound is not detailed in the searched literature, a general procedure for a similar compound, 2-chloro-3-formyl-8-methyl quinoline, can be adapted.

Experimental Protocol: Vilsmeier-Haack Reaction

A potential synthetic route to this compound could involve a multi-step process starting from an appropriately substituted aniline. A generalized Vilsmeier-Haack reaction protocol is as follows:

-

Preparation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at low temperatures (e.g., 0 °C) with constant stirring.

-

Reaction with Acetanilide Derivative: The appropriate acetanilide precursor, in this case, N-(2,4-dimethylphenyl)acetamide, is added to the Vilsmeier reagent.

-

Cyclization: The reaction mixture is heated to induce cyclization and the formation of the quinoline ring system.

-

Work-up and Purification: The reaction is quenched by pouring it onto ice, followed by neutralization. The crude product is then filtered, dried, and purified, typically by recrystallization or column chromatography.

Caption: A plausible synthetic pathway for this compound.

Conclusion

This technical guide has outlined the key theoretical and computational approaches for the study of this compound. By leveraging data from analogous compounds, we have presented a representative overview of its potential structural and electronic properties, as well as a plausible synthetic route. The methodologies and data presented here provide a solid foundation for researchers to initiate more specific theoretical and experimental investigations into this promising molecule, with the ultimate goal of harnessing its potential in drug discovery and materials science. Further dedicated studies are necessary to fully elucidate the specific characteristics of this compound.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

Solubility and stability of 2-Chloro-4,8-dimethylquinoline in organic solvents

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,8-dimethylquinoline

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this document aggregates information from structurally similar quinoline derivatives, outlines established experimental protocols for determining these properties, and discusses potential degradation pathways.[1][2][3] This guide is intended to be a valuable resource for professionals in research and drug development, offering both theoretical understanding and practical methodologies for working with this and related compounds.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family.[4][5] Quinoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of various pharmaceuticals with diverse biological activities, including antimalarial, antimicrobial, and anticancer properties.[4][6][7][8] The physicochemical properties of this compound, particularly its solubility and stability, are critical factors that influence its synthesis, formulation, bioavailability, and overall efficacy in both chemical and biological systems.[2] Understanding these characteristics is essential for its application in drug design and development.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3913-17-5 | [5] |

| Molecular Formula | C₁₁H₁₀ClN | [4][5] |

| Molecular Weight | 191.66 g/mol | [5] |

| Appearance | White to off-white solid | [9] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [4][9] |

Solubility Profile

Specific quantitative solubility data for this compound in various organic solvents is not extensively reported.[1] However, based on its structure—a largely hydrophobic aromatic quinoline core with a polar chloro substituent and nonpolar methyl groups—its solubility can be inferred. The compound is expected to have low solubility in water and higher solubility in organic solvents.[2][4][9][10] The general principle "like dissolves like" suggests better solubility in solvents with similar polarity.[11]

Table 2: Inferred Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility | Rationale / Analogous Data |

| Water | High | Slightly Soluble | Stated in chemical databases.[4][9] Hydrophobic nature of the dimethylquinoline core limits aqueous solubility.[10] |

| Methanol | High | Sparingly Soluble | Structurally similar 2,4-dimethylquinoline is sparingly soluble in methanol.[8] |

| Ethanol | High | Soluble | Quinoline derivatives are generally soluble in ethanol.[7][10] |

| Acetone | Medium | Soluble | 2,6-dimethylquinoline is soluble in acetone.[10] |

| Dichloromethane (DCM) | Medium | Soluble | Common solvent for nonpolar to moderately polar organic compounds. |

| Chloroform | Medium | Slightly Soluble | 2,4-dimethylquinoline shows slight solubility in chloroform.[8] |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | A common solvent for dissolving diverse organic compounds for biological assays.[12] |

| Hexane | Low | Poorly Soluble | The polarity from the nitrogen and chlorine atoms reduces solubility in very nonpolar solvents. |

Note: This table is illustrative and based on chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative values.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Materials and Equipment

-

This compound

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass containers

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology

-

Preparation of Saturated Solution : Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The amount should be sufficient to ensure undissolved solid remains after equilibration.[1]

-

Equilibration : Seal the vials tightly to prevent solvent evaporation.[2] Place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][13]

-

Separation of Undissolved Solid : After equilibration, allow the vials to stand to let the excess solid settle.[2] Centrifuge the samples at high speed to pellet the remaining solid.[1]

-

Sample Collection and Preparation : Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a syringe filter to remove any remaining solid particles.[1]

-

Quantification :

-

Prepare a stock solution of the compound with a known concentration in the chosen solvent.

-

Create a series of calibration standards through serial dilution of the stock solution.[1]

-

Accurately dilute the filtered sample solution to a concentration that falls within the range of the calibration standards.

-

Analyze the standards and the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility :

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.[1]

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.[1]

-

Workflow Diagram

Caption: A generalized workflow for the experimental determination of compound solubility.[1]

Stability Profile and Degradation

The stability of this compound is crucial for determining its shelf-life and ensuring its integrity in various applications. Stability testing involves subjecting the compound to different environmental conditions over time.[14]

Potential Degradation Pathways

Based on the chemical structure and data from related chloroaromatic compounds, several degradation pathways can be proposed:[15]

-

Hydrolysis : The carbon-chlorine bond on the quinoline ring can be susceptible to hydrolysis, especially under non-neutral pH conditions or elevated temperatures, potentially yielding 4,8-dimethylquinolin-2-one.

-

Photodegradation : Exposure to UV radiation can induce degradation of chlorinated organic compounds.[15] This pathway may involve radical mechanisms or cleavage of the aromatic ring system.

-

Oxidation : The quinoline ring system is relatively stable to oxidation, but strong oxidizing conditions can lead to degradation.[7] The methyl groups could also be susceptible to oxidation.

-

Reductive Dechlorination : In certain environments, particularly those involving microbial action or specific chemical reductants, the chlorine atom can be removed and replaced with a hydrogen atom.[15][16]

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound as a drug substance, based on international guidelines.[14][17][18][19]

Materials and Equipment

-

This compound (at least three primary batches)

-

Stability chambers with controlled temperature and humidity

-

Appropriate container closure system (same as proposed for storage/distribution)

-

Validated stability-indicating analytical method (e.g., HPLC)

Storage Conditions

The compound should be evaluated under conditions that test its thermal stability and sensitivity to moisture.[18]

Table 3: Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

Intermediate testing is performed if a significant change occurs during accelerated studies.[18]

Testing Frequency

-

Long-Term : Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14][17][18]

-

Accelerated : A minimum of three time points, including initial (0), midpoint (e.g., 3 months), and final (6 months), is recommended.[14][17][18]

Attributes to be Tested

Stability studies should monitor attributes susceptible to change, which could influence quality and safety.[17]

-

Appearance (color, physical state)

-

Assay (potency)

-

Degradation products / Impurity profile

-

Water content (if applicable)

Workflow Diagram```dot

Caption: A generic kinase signaling pathway targeted by small molecule inhibitors.

Conclusion

This guide provides a foundational understanding of the solubility and stability of this compound for research and drug development professionals. While compound-specific data is scarce, the provided information on analogous structures, detailed experimental protocols for solubility and stability determination, and discussion of potential degradation pathways offer a robust framework for initiating laboratory work. The successful development of any quinoline-based therapeutic candidate will rely heavily on the thorough experimental characterization of these fundamental physicochemical properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijfmr.com [ijfmr.com]

- 8. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]

- 9. This compound manufacturers and suppliers in india [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Solvent Miscibility Table [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. japsonline.com [japsonline.com]

- 15. benchchem.com [benchchem.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. edaegypt.gov.eg [edaegypt.gov.eg]

- 19. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

The Multifaceted Biological Activities of Dimethylquinoline Compounds: A Technical Guide for Drug Discovery Professionals

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its vast array of derivatives, dimethylquinolines have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of dimethylquinoline compounds. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and elucidated signaling pathways to support ongoing research and development efforts in this critical area of drug discovery.

Introduction to Dimethylquinolines

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives have long been recognized for their significant pharmacological potential. The addition of methyl groups to the quinoline core, creating dimethylquinoline isomers, can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications, in turn, can enhance biological activity and target specificity, making dimethylquinolines a fertile ground for the discovery of novel therapeutic agents. This guide will systematically review the key biological activities of these compounds, providing the necessary technical details to facilitate further investigation.

Anticancer Activities of Dimethylquinoline Derivatives

Dimethylquinoline compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various dimethylquinoline and related quinoline derivatives, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [1] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Lymphoma) | 43.95 | [1] |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | - | [2] |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | HT29 (Colon) | - | [2] |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | C6 (Glioma) | - | [2] |

| 6,8-Dimethoxyquinoline | HeLa (Cervical) | - | [2] |

| 6,8-Dimethoxyquinoline | HT29 (Colon) | - | [2] |

| 6,8-Dimethoxyquinoline | C6 (Glioma) | - | [2] |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38 | [3] |

| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon) | 5.34 | [3] |

| Quinoline-Chalcone Derivative 12e | MCF-7 (Breast) | 5.21 | [3] |

| Quinoline-Chalcone Derivative 6 | HL-60 (Leukemia) | 0.59 | [3] |

| Quinoline-Chalcone Derivative 7 | HepG-2 (Liver) | 2.71 | [3] |

| Quinoline-Chalcone Derivative 7 | A549 (Lung) | 7.47 | [3] |

| Quinoline-Chalcone Derivative 7 | MCF-7 (Breast) | 6.55 | [3] |

| 2-Arylquinoline 13 | HeLa (Cervical) | 8.3 | [4] |

| 2-Arylquinoline 12 | PC3 (Prostate) | 31.37 | [4] |

| 2-Arylquinoline 11 | PC3 (Prostate) | 34.34 | [4] |

| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [4] |

| Quinoline-indole derivative 62 | Multiple cancer cell lines | 0.002 - 0.011 | [5] |

| Quinoline-indole derivative 63 | Multiple cancer cell lines | 0.002 - 0.011 | [5] |

| 7-tert-butyl-substituted quinoline 65 | Multiple cancer cell lines | 0.02 - 0.04 | [5] |

| 2-Aryl-6-diethylaminoquinazolinone 1l | Multiple cancer cell lines | 0.02 - 0.08 | [6] |

| 2-quinolinone derivative 11 | T47D (Breast) | 2.20 | [7] |

| 2-quinolinone derivative 11 | MCF-7 (Breast) | 3.03 | [7] |

| 2-quinolinone derivative 11 | MDA-MB-231 (Breast) | 11.90 | [7] |

Note: A hyphen (-) indicates that the study reported significant activity but did not provide a specific IC50 value.

Key Signaling Pathways in Anticancer Activity

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9][10][11][12] Its aberrant activation is a common feature in many cancers.[8][10] Some dimethylquinoline derivatives exert their anticancer effects by inhibiting key components of this pathway, leading to decreased cancer cell proliferation and survival.[8]

Caption: The PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by dimethylquinoline compounds.

Pim-1 kinase is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis.[13][14][15][16][17] Overexpression of Pim-1 is associated with various cancers.[15] Certain quinoline derivatives have been shown to inhibit Pim-1 kinase, thereby promoting apoptosis and inhibiting tumor growth.

Caption: The Pim-1 kinase signaling pathway and its role in cell survival, with a potential inhibitory point for dimethylquinoline compounds.

Experimental Protocols for Anticancer Activity Assessment

Caption: Workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethylquinoline compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the dimethylquinoline compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.[18]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[18][19][20]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18][19][20][21]

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the dimethylquinoline compound.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

-

DAPI Staining: Incubate the cells with DAPI (4',6-diamidino-2-phenylindole) staining solution.[22]

-